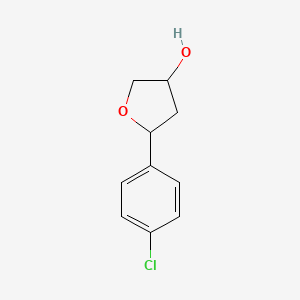
cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol: is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is characterized by the presence of a tetrahydrofuran ring substituted with a chlorophenyl group and a hydroxyl group in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable diol in the presence of an acid catalyst to form the tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and specific catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a fully saturated tetrahydrofuran ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formation of 5-(4-chlorophenyl)tetrahydrofuran-3-one or 5-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 5-(4-chlorophenyl)tetrahydrofuran.
Substitution: Formation of 5-(4-methoxyphenyl)tetrahydrofuran-3-ol or 5-(4-cyanophenyl)tetrahydrofuran-3-ol.
Scientific Research Applications
Chemistry: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems and their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to specific targets, while the tetrahydrofuran ring can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
- cis-4-(Benzyloxy)tetrahydrofuran-3-ol
- cis-5-(4-Methoxyphenyl)tetrahydrofuran-3-ol
- cis-5-(4-Cyanophenyl)tetrahydrofuran-3-ol
Uniqueness: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
5-(4-chlorophenyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClO2/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-4,9-10,12H,5-6H2 |
InChI Key |
DKCJTXLPIPZGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



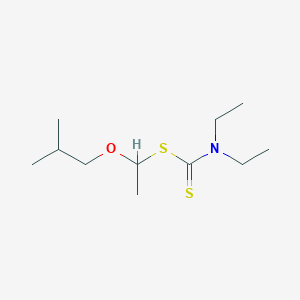
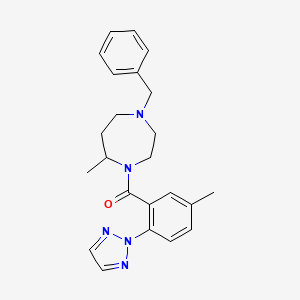
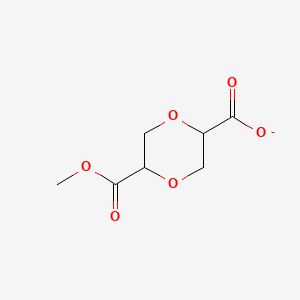
![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)
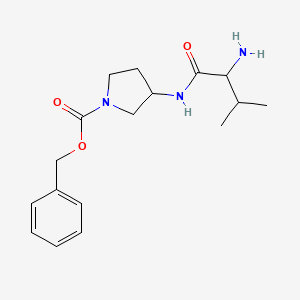
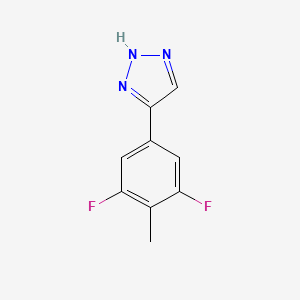
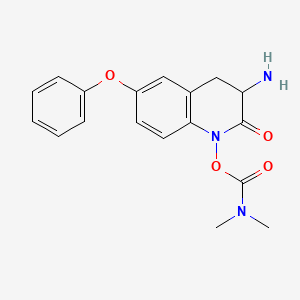
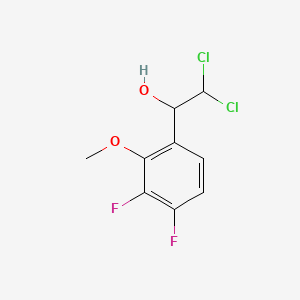
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)

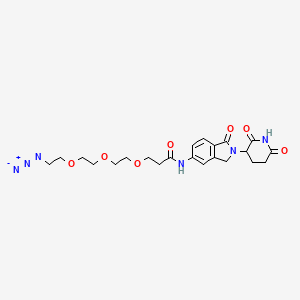
![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)
